Hydrazinoacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinoacetic acid hydrochloride (HAH) is an organic nitrogenous compound that has gained significant prominence in the scientific community due to its diverse applications. It has a molecular weight of 126.54 .
Molecular Structure Analysis
The molecular formula of this compound is C2H7ClN2O2 . The average mass is 126.542 Da and the monoisotopic mass is 126.019608 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the current literature, it’s important to note that drugs are often weak organic acids or weak organic bases, and their degree of ionization in solution is highly dependent on the pH .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that hydrazide chemistry has drawn attention in the field of protein chemical synthesis . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
Mode of Action
In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed :
Biochemical Pathways
Hydrazinoacetic acid is reported in different biosynthetic pathways . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression . Flavin-dependent N-hydroxylating enzymes, which play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents, can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .
Result of Action
It’s known that peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
Biochemical Analysis
Biochemical Properties
Hydrazinoacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the chemical synthesis of proteins, serving as a readily accessible precursor of a thioester . This significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be used as a key intermediate for different synthesis and modification purposes, suggesting its stability and potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-hydrazinylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWNFZYMDFVLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.